molecular formula C20H28N2O3S B2993483 Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-02-4

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2993483
CAS No.: 295344-02-4
M. Wt: 376.52
InChI Key: KFOIFDCIFXLEGK-UHFFFAOYSA-N
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Description

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:

  • Formation of the Tetrahydropyrimidine Core: This involves the cyclization of a suitable precursor, such as a β-ketoester, with guanidine or its derivatives.

  • Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where a suitable halogenated precursor reacts with 2-ethoxyphenol.

  • Methylation and Thioxo Group Addition: Methylation can be achieved using methylating agents like methyl iodide, while the thioxo group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential medicinal applications include the development of new drugs with therapeutic properties.

  • Industry: The compound's unique properties may be exploited in various industrial processes, such as material science and chemical manufacturing.

Mechanism of Action

The mechanism by which Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Propyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Butyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the alkyl group attached to the carboxylate moiety. The differences in their alkyl chains can lead to variations in their physical, chemical, and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

hexyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-4-6-7-10-13-25-19(23)17-14(3)21-20(26)22-18(17)15-11-8-9-12-16(15)24-5-2/h8-9,11-12,18H,4-7,10,13H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIFDCIFXLEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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